amine](/img/structure/B13464467.png)
[(5-Tert-butylpyridin-2-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Tert-butylpyridin-2-yl)methylamine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 5-position and a methylamine group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Tert-butylpyridin-2-yl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloromethyl-5-tert-butylpyridine.
Nucleophilic Substitution: The 2-chloromethyl-5-tert-butylpyridine undergoes nucleophilic substitution with methylamine. This reaction is typically carried out in a solvent such as ethanol or methanol at room temperature.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain (5-Tert-butylpyridin-2-yl)methylamine in high purity.
Industrial Production Methods
Industrial production methods for (5-Tert-butylpyridin-2-yl)methylamine would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of industrial-scale purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Tert-butylpyridin-2-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The methylamine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield piperidine derivatives.
Applications De Recherche Scientifique
(5-Tert-butylpyridin-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (5-Tert-butylpyridin-2-yl)methylamine depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-tert-butylpyridine: Similar structure but lacks the methylamine group.
2-Chloromethyl-5-tert-butylpyridine: Precursor in the synthesis of (5-Tert-butylpyridin-2-yl)methylamine.
5-Tert-butyl-2-pyridinemethanol: Similar structure with a hydroxyl group instead of a methylamine group.
Uniqueness
(5-Tert-butylpyridin-2-yl)methylamine is unique due to the presence of both the tert-butyl group and the methylamine group on the pyridine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-(5-tert-butylpyridin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,3)9-5-6-10(8-12-4)13-7-9/h5-7,12H,8H2,1-4H3 |
Clé InChI |
LDNLAKVNCHVLNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CN=C(C=C1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


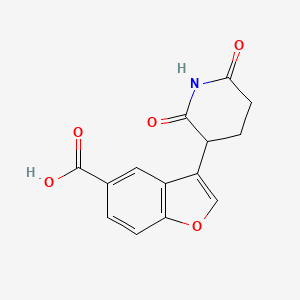

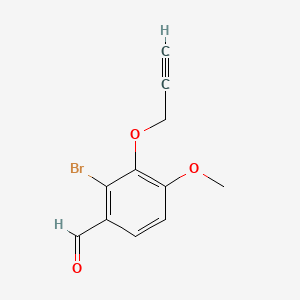
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)
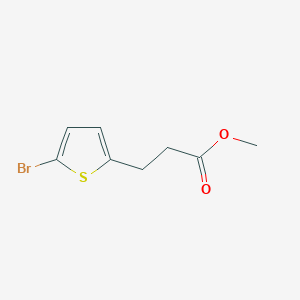

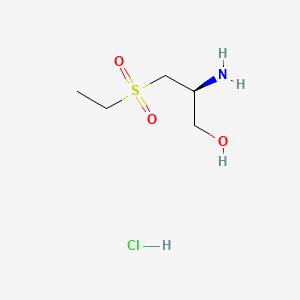
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
![N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride](/img/structure/B13464444.png)
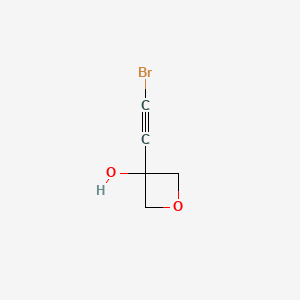

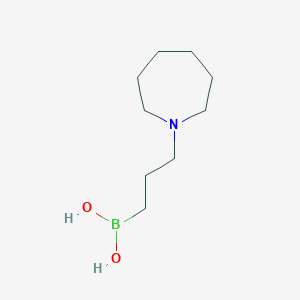
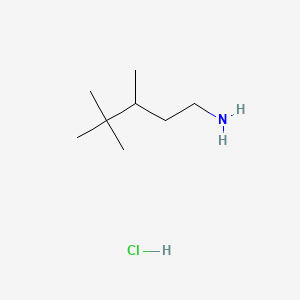
![6-Amino-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B13464466.png)
